molecular formula C19H12F3N3O4 B2884605 1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide CAS No. 899970-59-3

1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2884605
CAS No.: 899970-59-3
M. Wt: 403.317
InChI Key: WXYPRWCTEFYFMF-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12F3N3O4 and its molecular weight is 403.317. The purity is usually 95%.
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Biological Activity

1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide (CAS No. 899970-59-3) is a compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and potential anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dihydropyridine core with a nitrobenzyl substituent and a trifluorophenyl group. The molecular formula is C19H12F3N3O4C_{19}H_{12}F_3N_3O_4 with a molecular weight of 403.3 g/mol.

PropertyValue
CAS Number899970-59-3
Molecular FormulaC₁₉H₁₂F₃N₃O₄
Molecular Weight403.3 g/mol
StructureChemical Structure

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of related compounds within the dihydropyridine class. For instance, derivatives similar to this compound have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines including J774A.1 and THP-1 cells . This suggests that the compound may exert similar anti-inflammatory effects.

The proposed mechanism involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By blocking this pathway, the compound could reduce the production of inflammatory mediators and improve outcomes in models of acute lung injury (ALI) and sepsis .

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate favorable absorption and distribution characteristics. For example, one derivative demonstrated a half-life (T1/2T_{1/2}) of approximately 11.8 hours and a bioavailability (F) of 36.3%, suggesting that modifications in the structure can enhance pharmacokinetic profiles .

Scientific Research Applications

Based on the search results, here's what is known about the compound 1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide:

Basic Information

  • Name: this compound
  • CAS Number: 899970-59-3
  • Molecular Formula: C19H12F3N3O4\text{C}_{19}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}_{4}
  • Molecular Weight: 403.3

Structure and Chemical Properties

  • It is a research compound.
  • The Smiles notation for the compound is O=C(Nc1ccc(F)c(F)c1F)c1ccc(=O)n(Cc2cccc(N+[O-])c2)c1 .

Potential Applications

While the search results do not provide specific, detailed case studies or comprehensive data tables on the applications of this exact compound, they do point to research involving related compounds and structural motifs that suggest potential areas of interest:

  • Pesticidal Agents: Research has been done on thienylpyridyl- and thioether-containing acetamides and their derivatives as pesticidal agents . The presence of a dihydropyridine core in the title compound might make it relevant in this field.
  • Elastase Inhibitors: Some N-substituted-1H-benzimidazol-2-yl]thio]acetamides have been identified as elastase inhibitors with potential antiaging effects . The trifluorophenyl-carboxamide fragment could be relevant to this application.
  • Antimycobacterial Agents: Dihydro-4-oxo compounds have demonstrated antimycobacterial activities . The title compound features a similar dihydro-oxo moiety.
  • Antiviral Agents: Benzothiazolyl-pyridine hybrids have been explored as antiviral agents . The pyridine core could be relevant in this context.
  • Drug Design: Bioisosteres, or structural mimics, are frequently used in drug design to modulate various properties of drug candidates . The compound may be of interest in the context of bioisosteres.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4/c20-14-5-6-15(18(22)17(14)21)23-19(27)12-4-7-16(26)24(10-12)9-11-2-1-3-13(8-11)25(28)29/h1-8,10H,9H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYPRWCTEFYFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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